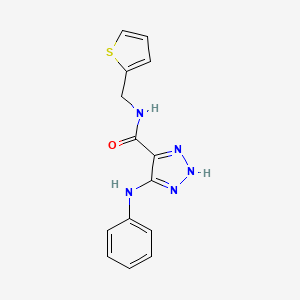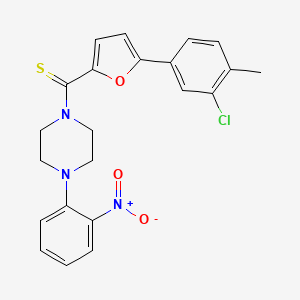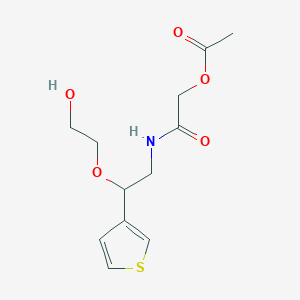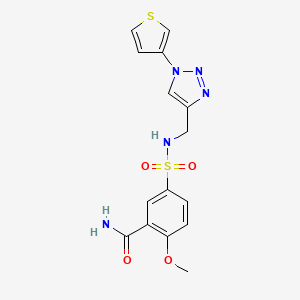![molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8](/img/structure/B2503454.png)
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a multifunctional molecule that incorporates several structural motifs known for their biological activities. The presence of a pyrazole ring, a thiazole unit, and fluorine atoms suggests potential pharmacological properties, as these features are often seen in compounds with antimicrobial, antifungal, and anticancer activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in various studies. For instance, a series of triazolothiadiazoles bearing a pyrazole moiety were synthesized by reacting a hydrosulfide intermediate with different carboxylic acids, indicating the versatility of pyrazole synthesis . Another study reported the synthesis of a large library of pyrazole carboxamides, starting from a reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by diversification steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods. For example, the molecular structure and vibrational frequencies of a dihydro-1H-pyrazole derivative were investigated both experimentally and theoretically, providing insights into the stability and charge distribution within the molecule . Similarly, the molecular structure and vibrational assignments of another pyrazole derivative were analyzed, with a focus on hyper-conjugative interactions and charge delocalization . These studies contribute to a deeper understanding of the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For instance, the molecular docking study of a pyrazole carbaldehyde suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential inhibitory activity . Another study on pyrazole carboxamides highlighted the use of TBTU-mediated synthesis, which could be relevant for the formation of amide bonds in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms often contributes to the lipophilicity and metabolic stability of the compounds. The infrared spectrum and optical properties of a related compound were studied, revealing information about the vibrational frequencies and potential energy distribution . The nonlinear optical properties of a pyrazole carbothioic acid derivative were also investigated, showing a small energy gap between the frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential applications.
Applications De Recherche Scientifique
Pyrazole derivatives are pivotal in medicinal and organic chemistry, showcasing a wide spectrum of biological activities. The unique structural framework of pyrazole carboxylic acid derivatives renders them crucial for synthesizing various biologically active compounds. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties, among others. The synthesis and application of these compounds in heterocyclic chemistry underscore their significance in drug development and various scientific research areas.
Synthesis and Biological Applications
The synthesis of pyrazole derivatives involves a variety of methodologies, highlighting their versatile synthetic applicability. These methodologies facilitate the integration of pyrazole carboxylic acid derivatives into a broad range of biologically active molecules. The biological activities of these derivatives span antimicrobial, anticancer, anti-inflammatory, and more, making them valuable scaffolds in medicinal chemistry. Their synthesis not only contributes to the development of new drugs but also enhances the understanding of heterocyclic compounds' role in therapeutic applications.
Impact on Drug Discovery
The review of pyrazole carboxylic acid derivatives and their biological applications provides a comprehensive overview of their potential in medicinal chemistry. By synthesizing these derivatives and exploring their biological activities, researchers can guide the development of novel therapeutic agents. This endeavor not only enriches the field of heterocyclic chemistry but also opens new avenues for drug discovery, emphasizing the importance of pyrazole derivatives in scientific research and their contribution to advancing medical science.
For further reading and detailed insights into the synthesis, biological activities, and applications of pyrazole carboxylic acid derivatives, refer to the following sources:
Mécanisme D'action
Orientations Futures
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFBAQPLVTJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)



![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)